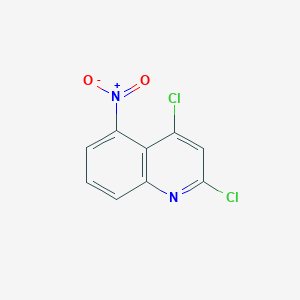

2,4-Dichloro-5-nitroquinoline

Description

Significance of the Quinoline (B57606) Core Structure in Heterocyclic Chemistry

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in heterocyclic chemistry. nih.gov This aromatic structure is not only of theoretical interest but is also found at the core of numerous natural products and synthetic compounds. The presence of the nitrogen atom in the heterocyclic ring imparts distinct chemical properties to quinoline, influencing its basicity, reactivity, and ability to coordinate with metal ions. nih.gov This versatile framework allows for a wide range of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse applications.

Overview of Substituted Quinoline Derivatives as Research Targets

Substituted quinoline derivatives are a major focus of research due to their wide-ranging utility. The strategic placement of various functional groups onto the quinoline core can dramatically alter its physical, chemical, and electronic properties. Researchers are particularly interested in how different substitution patterns influence the molecule's reactivity and potential applications. For instance, the introduction of electron-withdrawing or electron-donating groups can direct the course of further chemical transformations, making these derivatives key building blocks in the synthesis of more complex molecules.

Contextualization of 2,4-Dichloro-5-nitroquinoline within Advanced Organic Synthesis

This compound is a specific example of a polysubstituted quinoline that serves as a valuable intermediate in advanced organic synthesis. The presence of two chlorine atoms at positions 2 and 4, along with a nitro group at position 5, makes it a highly reactive and versatile substrate. The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The nitro group, being strongly electron-withdrawing, activates the ring towards such substitutions and can itself be a precursor to an amino group through reduction.

A relevant parallel can be drawn from the synthesis of 2,4-dichloro-5-aminopyrimidine, where the precursor, 2,4-dichloro-5-nitropyrimidine (B15318), undergoes reduction of the nitro group. google.com This transformation highlights a common synthetic strategy for related halogenated nitroaromatic compounds. The synthesis of 2,4-dichloro-5-nitropyrimidine itself is achieved through the chlorination of 5-nitrouracil (B18501) using phosphorus oxychloride, a method that could conceptually be adapted for quinoline systems. google.com The reactivity of the chlorine atoms in dichlorinated pyrimidines and quinolines is a key aspect of their synthetic utility, allowing for sequential and regioselective displacement. researchgate.net

Scope and Academic Relevance of Research on this compound

The academic relevance of this compound lies in its potential as a starting material for the synthesis of novel and complex quinoline derivatives. Research in this area often focuses on exploring the regioselectivity of nucleophilic substitution reactions at the C2 and C4 positions. The interplay between the directing effects of the fused benzene ring, the pyridine nitrogen, and the nitro group presents a fascinating challenge in synthetic chemistry.

Studies on the direct amination of nitroquinoline derivatives, for example, demonstrate the sophisticated transformations that can be applied to this class of compounds. nih.gov Such research expands the toolbox of synthetic chemists and provides deeper insights into the fundamental reactivity of substituted heterocyclic systems. The compounds synthesized from this compound could be of interest for their electronic or photophysical properties, contributing to the broader field of materials science. The investigation of its reactions and properties helps to build a more comprehensive understanding of structure-reactivity relationships in heterocyclic chemistry.

Interactive Data Tables

Below are representative data tables for a halogenated nitroquinoline compound, illustrating the type of information that is critical for its characterization and use in a research context.

Table 1: Physicochemical Properties of a Representative Halogenated Nitroquinoline

| Property | Value |

| Molecular Formula | C₉H₄Cl₂N₂O₂ |

| Molecular Weight | 243.05 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 145-148 °C |

| Solubility | Soluble in chlorinated solvents and hot ethanol |

Table 2: Spectroscopic Data for a Representative Halogenated Nitroquinoline

| Spectroscopic Technique | Key Features and Observed Values |

| ¹H NMR | Aromatic protons observed in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Resonances for chlorinated and nitro-substituted carbons are shifted downfield. C2 and C4 carbons typically appear around δ 140-150 ppm. |

| Infrared (IR) | Characteristic peaks for C=N stretching (~1600 cm⁻¹), Ar-NO₂ asymmetric stretching (~1530 cm⁻¹), and Ar-NO₂ symmetric stretching (~1350 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic isotopic patterns for two chlorine atoms. |

Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl2N2O2 |

|---|---|

Molecular Weight |

243.04 g/mol |

IUPAC Name |

2,4-dichloro-5-nitroquinoline |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-4-8(11)12-6-2-1-3-7(9(5)6)13(14)15/h1-4H |

InChI Key |

CGSCLZOGRPTVIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dichloro 5 Nitroquinoline and Analogous Systems

Classical and Contemporary Synthetic Routes to 2,4-Dichloro-5-nitroquinoline

The preparation of this compound typically proceeds through a multi-step sequence involving the initial construction of a quinoline (B57606) core, followed by nitration and subsequent chlorination, or vice versa. The order of these steps is crucial for achieving the desired substitution pattern.

Direct Nitration Strategies for Quinoline Precursors

Direct nitration of the quinoline ring is a fundamental electrophilic aromatic substitution reaction. However, controlling the position of the incoming nitro group is a significant challenge due to the electronic nature of the quinoline system.

Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.net The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene. stackexchange.comwikipedia.org Furthermore, under the acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the nitrogen atom becomes protonated, forming the quinolinium ion. stackexchange.com This positive charge further deactivates the pyridine ring, making the benzene ring the preferred site for electrophilic substitution. researchgate.netstackexchange.com

The nitration of quinoline generally yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pk The electrophile, the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, attacks the electron-rich positions of the benzene ring. wikipedia.org The attack proceeds through a cationic intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.

The regioselectivity of quinoline nitration is highly dependent on the reaction conditions, particularly the acidity of the medium. In strongly acidic media, where the quinolinium ion is the dominant species, substitution occurs preferentially at the 5- and 8-positions of the benzene ring. stackexchange.comuop.edu.pk It has been observed that increasing the acidity can favor the formation of the 5-nitro isomer over the 8-nitro isomer. jst.go.jpelsevierpure.com

For the synthesis of this compound, a common strategy involves the nitration of a pre-existing dichloroquinoline derivative. For instance, the nitration of 2,4-dichloroquinoline (B42001) can be performed to introduce the nitro group at the 5-position. However, this direct nitration can be challenging and may lead to a mixture of isomers.

An alternative and often more controlled approach involves the synthesis of a quinoline precursor that directs the nitration to the desired position. For example, starting with a substituted aniline (B41778), a quinoline ring with a specific substitution pattern can be constructed using methods like the Skraup or Friedländer synthesis. uop.edu.pknih.gov This pre-functionalized quinoline can then be nitrated.

In some synthetic pathways, a quinoline-2,4-dione is used as a precursor. This intermediate can be nitrated, and the resulting nitro-substituted dione (B5365651) is then converted to the dichloro derivative.

| Precursor | Nitrating Agent | Product(s) | Reference |

| Quinoline | Fuming HNO₃ / Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |

| Quinoline 1-oxide (O-protonated) | TFSA-TFA system | 5-Nitroquinoline and 8-Nitroquinoline | jst.go.jpelsevierpure.com |

| 2,4-Dichlorotoluene | Fuming HNO₃ | 2,4-Dichloro-5-nitrotoluene | prepchem.com |

Table 1: Examples of Nitration Reactions for Quinoline and Related Precursors

Halogenation Techniques for Quinoline Ring Systems

The introduction of chlorine atoms at the 2- and 4-positions of the quinoline ring is typically achieved through the reaction of a corresponding hydroxyquinoline or quinolone derivative with a chlorinating agent.

Phosphoryl chloride (POCl₃) is the most widely used reagent for the conversion of 2,4-dihydroxyquinoline (quinoline-2,4-dione) to 2,4-dichloroquinoline. researchgate.netrsc.org The reaction is often carried out by heating the quinoline-2,4-dione in excess phosphoryl chloride. nih.gov Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reaction's efficiency. researchgate.net The use of a base, such as pyridine or triethylamine, can also facilitate the reaction. nih.govnih.gov

A "one-pot" synthesis of 2,4-dichloroquinolines has been developed where a primary aromatic amine is condensed with malonic acid in the presence of excess phosphoryl chloride. researchgate.netrsc.org This method avoids the isolation of the intermediate 4-hydroxy-2-quinolone.

The chlorination of a quinolone (a cyclic amide) with phosphoryl chloride is a complex process. The reaction is believed to proceed in two main stages. nih.gov The initial step involves the phosphorylation of the hydroxyl group (or the tautomeric amide oxygen) of the quinolone by phosphoryl chloride. This creates a good leaving group. nih.gov This phosphorylation is often base-mediated. researchgate.net

In the second stage, a chloride ion, either from the phosphoryl chloride itself or from the reaction medium, acts as a nucleophile and displaces the phosphate (B84403) ester group to yield the chloroquinoline. This step is promoted by heating. nih.gov The mechanism can involve both O-phosphorylated and N-phosphorylated intermediates, which can equilibrate. nih.gov The final product, the chloroquinazoline, is formed exclusively from the reaction of the O-phosphorylated intermediate with a chloride ion. nih.gov

| Starting Material | Chlorinating Agent | Product | Reference |

| Quinazolin-4(1H)-one | POCl₃ | 4-Chloroquinazoline | nih.gov |

| Quinoline-2,4-dione | POCl₃ | 2,4-Dichloroquinoline | researchgate.netrsc.org |

| Primary aromatic amine + Malonic acid | POCl₃ | 2,4-Dichloroquinoline derivative | researchgate.netrsc.org |

| 5-Nitrouracil (B18501) | POCl₃ | 2,4-Dichloro-5-nitropyrimidine (B15318) | google.com |

Table 2: Examples of Chlorination Reactions using Phosphoryl Chloride

Multi-Step Cyclocondensation Approaches to the this compound Scaffold

Multi-step cyclocondensation reactions are foundational in quinoline synthesis, providing a versatile platform for constructing the core heterocyclic structure which can then be further functionalized.

Adaptations of Skraup-Doebner-Miller and Related Reactions

The Skraup-Doebner-Miller reaction and its variations are classic methods for synthesizing quinolines. wikipedia.orgnih.gov These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. nih.goviipseries.org The traditional Skraup reaction uses glycerol, which is dehydrated in situ to acrolein, and an oxidizing agent. iipseries.org The Doebner-Miller modification uses α,β-unsaturated aldehydes or ketones, allowing for the preparation of a wider range of substituted quinolines. wikipedia.orgnih.gov

For the synthesis of a precursor to this compound, a substituted aniline would be the starting point. The reaction mechanism is complex and has been a subject of debate, but it is generally accepted to involve a series of conjugate additions, cyclizations, and dehydrations, followed by an oxidation step to form the aromatic quinoline ring. wikipedia.org Lewis acids and Brønsted acids are often employed as catalysts. wikipedia.orgresearchgate.net While powerful, these methods can suffer from harsh reaction conditions and the formation of side products. nih.gov Modern improvements have focused on milder conditions and improved yields, for instance, by using acrolein diethyl acetal (B89532) as a stable precursor for the annulation. epa.gov

Utilization of Meldrum's Acid in Quinoline Annulation Sequences

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, known for its high acidity and reactivity. chemicalbook.comwikipedia.org It serves as a key building block in the synthesis of various heterocyclic compounds, including quinolines. chemicalbook.comresearchgate.net The general strategy involves the reaction of Meldrum's acid with other components to construct the quinoline ring system.

One approach involves the reaction of methylene (B1212753) Meldrum's acid derivatives with substituted anilines. researchgate.net This leads to the formation of an intermediate which can be cyclized to a quinolone. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) can then install the chloro groups at the 2- and 4-positions. researchgate.net The high reactivity of the cyclic-diester in Meldrum's acid facilitates these transformations. wikipedia.org Pyrolysis of Meldrum's acid derivatives can also generate ketene (B1206846) intermediates, which are highly reactive and can participate in cyclization reactions to form various heterocyclic scaffolds. chemicalbook.com

One-Pot Synthesis Protocols for this compound Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methods have been developed for the synthesis of 2,4-dichloroquinoline derivatives. A notable example involves the condensation of a primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.irasianpubs.org This method provides a facile route to 2,4-dichloroquinolines in good yields. ijcce.ac.ir Microwave-assisted one-pot synthesis has also been reported as a rapid and efficient method for converting aromatic amines to 2,4-dichloroquinolines using malonic acid and POCl₃. asianpubs.org These protocols streamline the synthetic process by combining multiple reaction steps into a single operation, avoiding the isolation of intermediates.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both metal-catalyzed and organocatalyzed approaches have been applied to the synthesis and functionalization of quinolines.

Metal-Catalyzed Transformations in Halogenated Quinoline Synthesis

Transition metal catalysis is a powerful tool for the synthesis and functionalization of quinoline scaffolds. nih.govias.ac.in Metal-catalyzed cross-coupling reactions, for instance, are widely used to introduce various substituents onto the quinoline ring. For the synthesis of halogenated quinolines, metal-catalyzed C-H activation and functionalization have emerged as an atom-economical and environmentally friendly strategy. nih.govrsc.org

Various metals, including palladium, copper, nickel, and rhodium, have been employed to catalyze the direct halogenation of quinolines. nih.govias.ac.inrsc.org These reactions often proceed with high regioselectivity, allowing for the precise installation of halogen atoms at specific positions on the quinoline ring. nih.govacs.org For example, the C8 position of quinoline N-oxides can be selectively functionalized through metal-catalyzed C-H activation, where the N-oxide group acts as a directing group. researchgate.netacs.org While direct metal-catalyzed synthesis of this compound itself is not prominently reported, the principles of metal-catalyzed halogenation are applicable to the synthesis of its precursors. A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has also been developed using trihaloisocyanuric acid as the halogen source. rsc.org

Organocatalysis and Biocatalysis in Quinoline Functionalization

In recent years, organocatalysis and biocatalysis have gained significant attention as "green" alternatives to metal-based catalysis. nih.govacs.org Organocatalysis avoids the use of potentially toxic metals and often proceeds under mild reaction conditions. nih.govresearchgate.net Various organocatalysts, such as p-toluenesulfonic acid and sulfamic acid, have been used to promote the synthesis of functionalized quinolines. researchgate.net These catalysts can facilitate the key bond-forming steps in quinoline synthesis through activation of the reactants.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under environmentally benign conditions. acs.orgnih.gov Enzymes like monoamine oxidase (MAO-N) have been used for the synthesis of quinoline derivatives from 1,2,3,4-tetrahydroquinolines through an oxidation process. acs.org While the direct biocatalytic synthesis of this compound is not established, the principles of enzymatic functionalization could potentially be applied to precursors of the target molecule. These catalytic methods represent a growing area of research with the potential to provide more sustainable and efficient routes to complex quinoline derivatives.

Reactivity and Mechanistic Investigations of 2,4 Dichloro 5 Nitroquinoline

Nucleophilic Aromatic Substitution (S_NAr) Reactions of 2,4-Dichloro-5-nitroquinoline

Nucleophilic aromatic substitution (S_NAr) is a primary mode of reaction for this compound, allowing for the displacement of its chloro substituents. This process is fundamental to creating a diverse range of functionalized quinoline (B57606) compounds.

Regioselectivity in Halogen Displacement at C-2 and C-4 Positions

A key aspect of the S_NAr reactions of this compound is the regioselectivity, which determines whether the incoming nucleophile will replace the chlorine atom at the C-2 or C-4 position. This selectivity is governed by a combination of electronic and steric factors within the molecule.

The regioselectivity of nucleophilic attack on chloroquinolines is a well-studied phenomenon. In many cases, nucleophilic substitution on 2,4-dichloroquinazolines, a related heterocyclic system, shows a strong preference for the C-4 position. mdpi.comnih.gov This preference is attributed to the electronic properties of the molecule, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com Theoretical calculations using Density Functional Theory (DFT) have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon, indicating it is the more electrophilic site. mdpi.com

In the context of pyridines, which share the nitrogen-containing heterocyclic ring with quinolines, displacement of leaving groups at C-2 and C-4 is favored because the negative charge in the intermediate can be delocalized onto the nitrogen atom. stackexchange.com However, the C-4 position is often favored over the C-2 position. This can be rationalized by considering the stability of the Meisenheimer complex intermediate. An attack at the C-4 position results in a more stable intermediate. stackexchange.com Additionally, steric hindrance from the lone pair of electrons on the nitrogen atom can make the C-2 position less accessible to incoming nucleophiles. stackexchange.com

While electronic effects generally favor attack at the C-4 position, steric factors can also play a significant role. nih.govrsc.org Bulky nucleophiles may face greater steric hindrance when approaching the C-2 position, which is situated closer to the fused benzene (B151609) ring, thus favoring substitution at the more accessible C-4 position. quora.com The interplay between these electronic and steric effects ultimately dictates the final product distribution. nih.gov

The presence of a nitro group, a strong electron-withdrawing group, significantly influences the reactivity and regioselectivity of S_NAr reactions. nih.govsci-hub.se In electrophilic aromatic substitution, the nitro group is known to be a deactivating, meta-directing group. libretexts.org However, in nucleophilic aromatic substitution, its electron-withdrawing nature activates the ring towards attack.

In this compound, the nitro group at the C-5 position exerts a strong electron-withdrawing effect on the entire quinoline ring system. This effect is transmitted through both inductive and resonance mechanisms, leading to a general decrease in electron density across the aromatic system and making it more susceptible to nucleophilic attack. The activation is particularly pronounced at the positions ortho and para to the nitro group. In this specific molecule, the C-4 position is para to the nitro group, which strongly enhances its reactivity towards nucleophiles. The stabilization of the negative charge in the Meisenheimer intermediate is more effective when the attack occurs at the C-4 position, as the charge can be delocalized onto the nitro group.

Reactivity of the Nitro Group: Reduction and Further Transformations

Beyond the S_NAr reactions at the chlorinated positions, the nitro group itself is a versatile functional group that can undergo various transformations, most notably reduction.

Chemoselective Reduction to Aminoquinolines

The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis. researchgate.net This conversion opens up pathways for the introduction of a wide array of functionalities via the resulting amino group. In the case of this compound, the goal is often to selectively reduce the nitro group without affecting the chloro substituents. This chemoselectivity is crucial for synthesizing 5-amino-2,4-dichloroquinoline, a valuable intermediate for further derivatization.

Various reducing agents can be employed for this purpose. For instance, zinc in the presence of acetic acid has been used to reduce a nitro group to an acetylamino group, which serves to protect the sensitive amino group. nih.gov The synthesis of 4-aminoquinolines has been achieved through the condensation of appropriate amines with 4,7-dichloroquinoline. nih.govnih.gov This highlights the utility of chloroquinoline derivatives in building more complex molecules.

Table 1: Examples of Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

| Zinc, Acetic Anhydride, Acetic Acid | - | 3-Acetylamino derivative nih.gov |

| Carbon Disulphide, Wet Potassium Carbonate | Solid-liquid PTC | Oxime researchgate.net |

Nitro/Nitroso Conversion Pathways

The reduction of nitro compounds can proceed through a nitroso intermediate. While often transient, nitroso compounds can sometimes be isolated. The conversion of aromatic amines to nitroso compounds can be achieved through oxidation, for example, using Caro's acid or peracetic acid. nih.gov Direct nitrosation of tertiary aromatic amines with nitrous acid is a well-established method for preparing para-nitroso derivatives. nih.gov

While the direct conversion of the nitro group in this compound to a stable nitroso derivative is not extensively documented in the provided search results, the formation of nitroso compounds as intermediates in the reduction of nitroarenes is a well-established mechanistic step. researchgate.net The reactivity of electrophilically activated nitroalkanes has been utilized in annulation reactions, which proceed through the nucleophilic attack of hydrazine (B178648) groups. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) is a specialized form of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group like a halogen, is replaced on an aromatic ring. wikipedia.org This reaction is particularly effective in electron-deficient systems, such as nitroarenes and nitro-heterocycles. wikipedia.orgorganic-chemistry.org

The VNS reaction in nitroquinolines proceeds through a well-established mechanism. The initial and typically rapid step involves the addition of a nucleophile to an electron-deficient carbon atom of the nitroaromatic ring, leading to the formation of a negatively charged intermediate known as a σ-complex or Meisenheimer complex. nih.gov The stability of this complex is enhanced by the delocalization of the negative charge by the nitro group. nih.gov

For a VNS reaction to occur, the attacking nucleophile must possess a leaving group at the nucleophilic center. psu.edu Following the formation of the σH-adduct, a base-induced β-elimination of HX from the intermediate takes place, resulting in the formation of an anionic product. Subsequent protonation then yields the final substituted product, with the aromaticity of the quinoline ring restored. organic-chemistry.orgpsu.edu

In the context of substituted nitroquinolines, VNS reactions can compete with conventional nucleophilic aromatic substitution (SNAr) if a suitable leaving group, such as a halogen, is present at an activated position. nih.gov For instance, in the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide, both VNS (at the C7 position) and SNAr (at the C4 position) products are observed, indicating the competitive nature of these two pathways. nih.gov It has been observed that in nitro heterocyclic compounds, VNS of hydrogen can proceed much faster than the conventional SNAr of a halogen located in an equally activated position. kuleuven.be

The regiochemistry of VNS can be influenced by steric factors. For example, the reaction of 4-chloro-8-nitroquinoline with the bulky 9H-carbazole nucleophile resulted in substitution exclusively at the C7 position, which was unexpected. This suggests that the potassium counterion may interact with the nitro group, directing the nucleophile to the C7 position. nih.gov

The primary activating group in VNS reactions involving nitroquinolines is the nitro (NO₂) group. nih.gov This strong electron-withdrawing group activates the aromatic ring towards nucleophilic attack, a fundamental requirement for the reaction to proceed. nih.govmasterorganicchemistry.com The nitro group stabilizes the intermediate σ-complex through resonance delocalization of the negative charge. nih.gov

The nature of the nucleophile is also critical. For VNS to occur, the nucleophile must be a carbanion that contains a leaving group at the carbanionic center. organic-chemistry.org For example, chloromethyl phenyl sulfone is an effective nucleophile for VNS reactions. organic-chemistry.orgkuleuven.be The reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to generate the carbanion in situ. kuleuven.be

In the amination of nitroquinolines, nucleophiles like 9H-carbazole have been successfully employed. nih.gov The choice of nucleophile can also influence the reaction pathway, particularly in substrates where both VNS and SNAr are possible. nih.gov

| Parameter | Role in VNS Reactions | Example |

| Activating Group | Activates the aromatic ring for nucleophilic attack and stabilizes the intermediate σ-complex. | Nitro (NO₂) group nih.gov |

| Nucleophile | Must contain a leaving group at the nucleophilic center. organic-chemistry.org | Chloromethyl phenyl sulfone organic-chemistry.orgkuleuven.be |

| Base/Solvent System | Generates the carbanion from the CH-acid and facilitates the β-elimination step. kuleuven.be | KOH/DMSO, t-BuOK/DMF kuleuven.be |

Electrophilic and Radical Reactions of this compound

While the electron-deficient nature of the this compound ring system favors nucleophilic attack, information regarding its electrophilic and radical reactions is less documented in readily available literature.

Electrophilic Reactions: Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, generally require electron-rich aromatic rings. byjus.comyoutube.commasterorganicchemistry.com The presence of the strongly deactivating nitro group and the two deactivating chloro substituents on the quinoline ring would significantly decrease its reactivity towards electrophiles. masterorganicchemistry.com Any electrophilic attack would be expected to occur at the least deactivated positions, but such reactions are generally unfavorable under standard EAS conditions.

Radical Reactions: Radical reactions often involve initiation steps that generate a radical species, which then propagates through a chain mechanism. libretexts.orgyoutube.com Common radical reactions include dehalogenations and additions to double bonds. libretexts.orgyoutube.com While radical reactions on substituted quinolines are possible, specific studies detailing the radical reactivity of this compound are not prominently reported. The presence of chlorine atoms suggests that radical dehalogenation could be a potential transformation under appropriate conditions, for instance, using reagents like tributyltin hydride. libretexts.org

Acid-Base Properties and Protonation Equilibria of the Quinoline Nitrogen

The quinoline nitrogen atom possesses a lone pair of electrons and can act as a base, accepting a proton. The basicity of the quinoline nitrogen in this compound is significantly influenced by the electronic effects of the substituents on the ring.

The presence of the electron-withdrawing nitro group and the two chloro atoms substantially reduces the electron density on the quinoline nitrogen. This inductive and resonance withdrawal of electron density makes the lone pair on the nitrogen less available for protonation, thereby decreasing the basicity of the molecule compared to unsubstituted quinoline.

The protonation equilibrium can be represented as follows:

Following a comprehensive search for scientific literature detailing the computational and theoretical investigations of This compound , it has been determined that there is a notable absence of specific published research focused on this particular compound. While the methodologies outlined in the user's request, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for evaluating the electronic and structural properties of novel compounds, specific data sets, detailed research findings, and corresponding data tables for this compound are not available in the public domain based on the conducted searches.

The requested article structure, which includes in-depth analysis of geometry optimization, electronic structure, frontier molecular orbitals, non-linear optical properties, and reactivity descriptors like Fukui functions, necessitates access to primary research data from computational studies. Without such studies, it is not possible to generate a scientifically accurate and informative article that adheres to the specific requirements for "Detailed research findings" and "Data tables".

General principles of computational chemistry suggest that such investigations would provide valuable insights into the molecule's behavior. For instance, DFT calculations would be employed to determine the most stable three-dimensional arrangement of the atoms (geometry optimization). Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal information about the compound's electronic transitions and reactivity. Frontier Molecular Orbital (FMO) theory and the calculation of Fukui functions would further help in predicting the most likely sites for electrophilic and nucleophilic attack, offering a theoretical basis for the compound's chemical behavior in reactions. Non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, could also be calculated using these quantum chemical methods.

However, as no specific studies for This compound were found, the presentation of actual calculated values for bond lengths, bond angles, HOMO-LUMO energy gaps, hyperpolarizability, or Fukui function indices is not possible.

Therefore, this report must conclude that the information required to construct the requested article is not available within the searched scientific literature.

Computational and Theoretical Investigations of 2,4 Dichloro 5 Nitroquinoline

Quantum Chemical Descriptors and Reactivity Prediction

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the case of 2,4-dichloro-5-nitroquinoline, the MEP map would be characterized by distinct regions of positive and negative potential. The nitro group (-NO2), being a strong electron-withdrawing group, is expected to create a significant region of negative electrostatic potential around its oxygen atoms. This indicates a high electron density, making these sites susceptible to electrophilic attack. Conversely, the aromatic ring and the regions near the hydrogen atoms would exhibit a more positive electrostatic potential, suggesting their susceptibility to nucleophilic attack. The chlorine atoms, being electronegative, would also contribute to the complexity of the MEP map, likely showing regions of slight negative potential.

Understanding the MEP map is crucial for predicting how this compound might interact with other molecules, including potential reactants or biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals of a Lewis structure.

For this compound, NBO analysis would elucidate the nature of the covalent bonds between the atoms and the distribution of electron density. It would provide information on the hybridization of the atomic orbitals and the polarization of the bonds, offering a quantitative measure of the ionic and covalent character of each bond.

Hyperconjugative Interactions and Charge Delocalization

A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions represent a deviation from the idealized Lewis structure and are crucial for understanding molecular stability and reactivity.

A hypothetical table of significant hyperconjugative interactions for this compound is presented below. The actual values would be obtained from a quantum chemical calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(nitro) | π(C4-C5) | Value |

| LP(1) O(nitro) | π(N-C5) | Value |

| LP(1) Cl(C2) | σ(C2-N1) | Value |

| LP(1) Cl(C4) | σ(C4-C3) | Value |

| π(C5-C6) | π*(C7-C8) | Value |

| Note: This table is illustrative. Actual values require specific computational results. |

Topological Studies of Intermolecular Interactions (e.g., NCI, RDG, ELF, LOL)

The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Topological analyses like Non-Covalent Interaction (NCI) analysis, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are computational methods used to visualize and characterize these weak interactions.

For this compound, these methods would reveal the nature and strength of non-covalent interactions in its crystalline form. One would expect to observe various types of interactions, including:

π-π stacking: The planar quinoline (B57606) rings are likely to engage in stacking interactions, which are a significant cohesive force in aromatic systems.

Halogen bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules.

C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen or nitrogen atoms of the nitro group or the quinoline ring are also probable.

NCI and RDG plots would visually represent these interactions as surfaces, with the color of the surface indicating the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive interactions). ELF and LOL provide a different perspective by mapping the electron localization, which can also highlight the regions involved in intermolecular bonding.

Molecular Dynamics Simulations to Explore Reactive Properties

For instance, MD simulations could be used to study the solvation of this compound in various solvents, providing insights into its solubility and the conformational changes it might undergo. In a biological context, if this molecule were being investigated as a potential drug candidate, MD simulations could model its interaction with a target protein, revealing the key residues involved in binding and the stability of the complex over time. Such simulations are instrumental in rational drug design and in understanding the mechanisms of action of bioactive molecules.

Advanced Spectroscopic Characterization Methodologies in Research on 2,4 Dichloro 5 Nitroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of quinoline (B57606) derivatives. acs.orgacs.org It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. uncw.edu

¹H and ¹³C NMR for Positional Assignment and Connectivity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for assigning the positions of substituents on the quinoline ring. The quinoline core consists of a benzene (B151609) and a pyridine (B92270) ring, with protons and carbons exhibiting distinct chemical shifts. acs.org In 2,4-dichloro-5-nitroquinoline, the electron-withdrawing nature of the two chlorine atoms and the nitro group significantly influences the electronic environment, causing downfield shifts (to higher ppm values) for adjacent nuclei.

The ¹H NMR spectrum is expected to show signals for the four protons on the carbocyclic ring (H-6, H-7, H-8) and the single proton on the heterocyclic ring (H-3). The ¹³C NMR spectrum will display signals for all nine carbons of the quinoline skeleton, with the carbons bearing the chloro (C-2, C-4) and nitro (C-5) groups being significantly affected. tsijournals.comresearchgate.net Theoretical calculations and comparisons with known substituted quinolines are often used to aid in the precise assignment of these shifts. tsijournals.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data from related quinoline derivatives. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Shift |

| C2 | - | ~152 | Attached to Cl and N; significant downfield shift. |

| C3 | ~7.6 | ~124 | Downfield shift due to adjacent C-2 and C-4 halogens. |

| C4 | - | ~145 | Attached to Cl; significant downfield shift. |

| C4a | - | ~148 | Bridgehead carbon influenced by substituents on both rings. |

| C5 | - | ~149 | Attached to NO₂ group; significant downfield shift. |

| C6 | ~7.9 | ~125 | Influenced by the adjacent C-5 nitro group. |

| C7 | ~7.8 | ~132 | Typical aromatic carbon shift. |

| C8 | ~8.2 | ~128 | Peri-interaction with the nitro group can influence the shift. |

| C8a | - | ~147 | Bridgehead carbon adjacent to N. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

While 1D NMR provides initial assignments, 2D NMR techniques are crucial for confirming the complex structures of substituted quinolines. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For a derivative of this compound, a COSY spectrum would reveal correlations between adjacent protons, such as H-6 with H-7, and H-7 with H-8, confirming their connectivity in the benzene portion of the ring system. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each proton signal (e.g., H-3, H-6, H-7, H-8) to its corresponding carbon signal (C-3, C-6, C-7, C-8), validating the assignments made from 1D spectra. youtube.com

The proton at H-3 showing correlations to carbons C-2, C-4, and C-4a, confirming the substitution pattern on the pyridine ring.

The proton at H-6 showing correlations to C-5, C-8, and C-4a, which unambiguously places the nitro group at the C-5 position.

The proton at H-8 correlating to C-7 and C-8a.

Together, these 2D NMR techniques provide an interlocking web of correlations that leaves no doubt as to the precise structure of the molecule. researchgate.net

Infrared (IR) and Fourier Transform-Raman (FT-Raman) Spectroscopy for Vibrational Analysis

Correlation of Vibrational Modes with Functional Groups

The vibrational spectrum of this compound is dominated by bands corresponding to its key functional groups. researchgate.net The analysis involves assigning observed absorption bands (in IR) and scattering peaks (in Raman) to specific molecular motions, often aided by computational methods like Density Functional Theory (DFT). iosrjournals.orgresearchgate.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Quinoline Ring | C=C and C=N Stretching | 1620 - 1450 | Strong-Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong (IR) |

| Nitro (NO₂) | Symmetric Stretching | 1370 - 1300 | Strong (IR) |

| C-Cl | Stretching | 850 - 550 | Strong-Medium |

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically very strong in the IR spectrum and serve as clear diagnostic markers. researchgate.net The C-Cl stretching modes appear in the lower frequency "fingerprint" region. nist.gov FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and can be less susceptible to interference from fluorescent impurities. nih.govwallonie.be

Conformational Analysis via Vibrational Spectroscopy

For a rigid, aromatic system like this compound, conformational analysis primarily serves to confirm the expected planarity of the quinoline ring system. Unlike flexible aliphatic rings, significant conformational isomers (like chair/boat) are not possible. nih.gov However, vibrational spectroscopy can detect subtle structural distortions. For instance, steric hindrance between the peri-positioned nitro group at C-5 and the proton at C-4 (in a parent quinoline) or other groups can cause slight out-of-plane twisting of the nitro group relative to the plane of the aromatic ring. These subtle deviations from perfect planarity can be identified by analyzing the out-of-plane bending modes and by comparing experimental spectra with theoretical spectra calculated for different torsional angles of the nitro group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides information about the conjugated π-electron systems within the molecule. utoronto.ca

The UV-Vis spectrum of this compound is characterized by electronic transitions within the quinoline chromophore. ui.ac.id These transitions are primarily of two types:

π → π transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. libretexts.org For quinoline itself, these bands appear below 320 nm. The presence of chloro and nitro substituents typically causes a bathochromic (red) shift, moving these absorptions to longer wavelengths. utoronto.ca

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the quinoline nitrogen or the oxygens of the nitro group) to an antibonding π* orbital. libretexts.org The n → π* transition associated with the nitro group often appears as a weak shoulder on the tail of the much stronger π → π* absorption bands at longer wavelengths (>330 nm). researchgate.net

Solvent polarity can influence the position of these absorption bands; π → π* transitions often exhibit a red shift in polar solvents, while n → π* transitions typically show a blue shift (hypsochromic shift). wikipedia.org

Interactive Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) | Characteristics |

| π → π | Conjugated Quinoline System | 250 - 350 | High molar absorptivity (intense absorption) |

| n → π | Nitro Group (NO₂) | > 330 | Low molar absorptivity (weak absorption, may appear as a shoulder) |

Analysis of Electronic Absorption Spectra and Solvatochromism

The study of the electronic absorption spectra of this compound and its derivatives offers significant insights into their electronic structure and how they interact with their environment. A key phenomenon observed in these compounds is solvatochromism, where the position of the absorption bands in the UV-Visible spectrum changes with the polarity of the solvent. researchgate.net This shift is indicative of changes in the electronic distribution of the molecule upon excitation and can be used to probe the nature of the excited state.

Research on nitroquinoline derivatives has demonstrated that these molecules can exhibit positive solvatochromism, where the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. researchgate.netunesp.br This behavior suggests that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. researchgate.net The study of solvatochromic shifts is essential for developing applications such as chemical sensors, where a change in color can signal the presence of specific ions or changes in the chemical environment. unesp.brconsensus.app

The interaction between the solute and solvent molecules can be non-specific, such as dipole-dipole interactions, or specific, like hydrogen bonding. researchgate.net By analyzing the spectral shifts in a range of solvents with varying properties (e.g., polarity, hydrogen bond donating/accepting ability), it is possible to quantify the contributions of these different interactions.

Table 1: Illustrative Solvatochromic Data for a Hypothetical Nitroquinoline Derivative

| Solvent | Polarity Index | Absorption Maximum (λmax) (nm) |

| n-Hexane | 0.009 | 320 |

| Toluene | 0.099 | 325 |

| Chloroform | 0.259 | 330 |

| Acetone | 0.355 | 338 |

| Ethanol | 0.654 | 345 |

| Methanol | 0.762 | 348 |

| Water | 1.000 | 355 |

Note: This table is illustrative and provides a typical trend for a solvatochromic nitroquinoline derivative.

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is an indispensable tool for the characterization of this compound and its derivatives, providing information on molecular weight, elemental composition, and structural features.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C9H4Cl2N2O2), the theoretical monoisotopic mass is 241.9650. HRMS analysis would be expected to yield a measured mass very close to this value, thereby confirming the molecular formula. The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecule, often resulting in the observation of the protonated molecule [M+H]+. nih.gov

Fragmentation Pattern Analysis for Structural Information

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of a molecule, which provides valuable structural information. nih.gov In an MS/MS experiment, the ion of interest (e.g., the protonated molecule) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For nitroaromatic compounds like this compound, common fragmentation pathways include the loss of the nitro group (NO2, 46 Da) or the loss of NO (30 Da). nih.govyoutube.com The fragmentation of the quinoline ring system itself can also lead to characteristic losses. The presence of two chlorine atoms will also produce a characteristic isotopic pattern in the mass spectrum, which aids in the identification of chlorine-containing fragments.

Table 2: Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 242.9723 ([M+H]+) | 212.9723 | NO (30 Da) |

| 242.9723 ([M+H]+) | 196.9672 | NO2 (46 Da) |

| 242.9723 ([M+H]+) | 207.9360 | Cl (35 Da) |

| 196.9672 | 161.9300 | Cl (35 Da) |

| 196.9672 | 169.9722 | HCN (27 Da) |

Note: This table is predictive and based on known fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about the molecular geometry and the interactions between molecules in the crystal lattice.

Confirmation of Molecular Geometry and Stereochemistry

A single-crystal X-ray diffraction study of this compound would provide the definitive confirmation of its molecular structure. The results would include precise bond lengths, bond angles, and torsion angles, revealing the planarity of the quinoline ring system and the orientation of the chloro and nitro substituents. For example, it would confirm the positions of the chlorine atoms at C2 and C4 and the nitro group at C5 of the quinoline core.

Photochemical Properties and Reactions of 2,4 Dichloro 5 Nitroquinoline

Photoreduction Mechanisms of the Nitro Group

The photoreduction of aromatic nitro compounds is a well-known process that can proceed through various mechanisms depending on the reaction conditions, particularly the solvent and the presence of hydrogen donors. The initial step in the photoreduction of a nitroaromatic compound is the absorption of light, which excites the molecule to a singlet excited state (S1). This is followed by rapid intersystem crossing to a more stable triplet excited state (T1). dtic.mil

The triplet state of the nitroaromatic compound is often described as having a biradical character, with significant electron density on the nitro group. This excited state can then react via several pathways:

Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (like isopropanol (B130326) or methanol), the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso derivative. This is a common pathway for the photoreduction of many nitroaromatic compounds. rsc.org Further irradiation can lead to subsequent reduction to form amino compounds.

Electron Transfer: In certain environments, the excited nitroaromatic compound can accept an electron, forming a radical anion. This species can then undergo further reactions, including protonation and subsequent reduction steps.

For 2,4-dichloro-5-nitroquinoline, the photoreduction of the nitro group is expected to be a primary photochemical process. The quinoline (B57606) nucleus itself can also be involved in photochemical reactions, but the nitro group is a strong chromophore and its photoreduction is often a dominant pathway. The chlorine atoms are unlikely to be directly involved in the initial photoreduction steps but can influence the electronic properties of the molecule and thus its photoreactivity.

A proposed general mechanism for the photoreduction of the nitro group in this compound in a hydrogen-donating solvent is as follows:

Excitation: this compound + hν → [this compound]* (S1)

Intersystem Crossing: [this compound]* (S1) → [this compound]* (T1)

Hydrogen Abstraction: [this compound]* (T1) + R-H → 2,4-dichloro-5-nitrosoquinoline + R•

Further Reduction: 2,4-dichloro-5-nitrosoquinoline → ... → 5-amino-2,4-dichloroquinoline

The exact nature of the final products will depend on the specific reaction conditions.

Quantum Yield Studies and Efficiency of Photochemical Transformations

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules undergoing a specific transformation divided by the number of photons absorbed by the reactant. The quantum yields for the disappearance of aromatic nitro compounds are often low, typically in the order of 10⁻³. dtic.mil This indicates that the majority of the excited molecules return to the ground state through non-reactive pathways, such as phosphorescence or radiationless decay. dtic.mil

Table 1: Illustrative Quantum Yields for the Photoreduction of Various Nitroaromatic Compounds

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| Nitrobenzene | Isopropanol | ~1 x 10⁻² | dtic.mil |

| 1-Nitronaphthalene | Isopropanol | ~2 x 10⁻² | dtic.mil |

| 2-Nitrophenol | Water | 0.001 - 0.01 | nsf.gov |

| 2,4-Dinitrophenol (B41442) | Water | ~1 x 10⁻⁴ | nsf.gov |

This table presents generalized data for illustrative purposes and does not represent specific values for this compound.

The low quantum yields are generally attributed to several factors:

Efficient Intersystem Crossing: While necessary for the reaction, the triplet state can also be deactivated without reacting.

Back Reaction: The initial products of the photoreduction may revert to the starting material.

Energy Transfer: The excited state may transfer its energy to other molecules, leading to quenching of the reaction.

Influence of Solvent Environment and Acidity on Photoreactivity

The solvent plays a crucial role in the photoreactivity of nitroaromatic compounds. The polarity of the solvent can influence the energies of the excited states and the stability of intermediates. nih.gov For photoreduction reactions that proceed via hydrogen abstraction, the hydrogen-donating ability of the solvent is a key factor.

Solvent Polarity: Studies on nitrophenols have shown that solvent polarity can significantly affect photoreactivity. nsf.govrsc.org For instance, the photoreactivity of 2,4-dinitrophenol was found to be dramatically increased in 2-propanol compared to water, which was attributed to strong interactions between the solvent and the nitro group in the excited state. nsf.govrsc.org Similar effects could be anticipated for this compound, where a polar, hydrogen-donating solvent would likely facilitate photoreduction.

Acidity (pH): The acidity of the medium can also influence the photochemical behavior. For nitroaromatic compounds containing basic or acidic functional groups, the protonation state of the molecule can alter its absorption spectrum and photoreactivity. The quinoline nitrogen in this compound is basic and can be protonated in acidic conditions. This would likely affect the electronic properties of the entire molecule and, consequently, the photoreactivity of the nitro group.

Table 2: General Influence of Solvent Properties on Photoreduction of Nitroaromatics

| Solvent Property | General Effect on Photoreduction |

| Hydrogen-Donating Ability | High ability (e.g., alcohols) generally increases the rate of photoreduction via hydrogen abstraction. |

| Polarity | Can stabilize charged intermediates and influence the energy levels of excited states, with effects being compound-specific. nih.gov |

| Acidity (pH) | Can alter the protonation state of the molecule, affecting its electronic structure and photoreactivity. |

Photochemical Approaches to Quinoline Synthesis and Functionalization

While the previous sections focused on the reactions of the nitro group, the quinoline scaffold itself is amenable to photochemical transformations, which are utilized in organic synthesis. These methods can be used to construct the quinoline ring system or to introduce new functional groups.

Photochemical Cyclization: One approach to quinoline synthesis involves the photochemical cyclization of suitable precursors. For instance, the irradiation of o-alkynylaryl isocyanides in the presence of iodine can lead to the formation of diiodoquinolines. nih.gov Although this method does not directly involve this compound as a starting material, it demonstrates the utility of photochemistry in accessing functionalized quinolines.

Photochemical Functionalization: Existing quinoline rings can be functionalized photochemically. One notable example is the photochemical cycloaddition of alkenes to quinolines, which can be used to create complex, polycyclic structures. nih.gov This type of reaction often proceeds through the triplet excited state of the quinoline. The presence of substituents on the quinoline ring, such as the chloro and nitro groups in this compound, would be expected to influence the regioselectivity and efficiency of such cycloaddition reactions.

While direct photochemical applications of this compound in synthesis are not widely reported, its structure suggests potential for use in photochemical functionalization reactions, where the existing ring is modified under irradiation.

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 5 Nitroquinoline

Development of Novel Green Chemistry Synthetic Routes

Traditional synthetic methods for quinoline (B57606) derivatives often involve harsh reaction conditions, toxic reagents, and the generation of substantial waste, prompting the need for more environmentally friendly alternatives. tandfonline.comresearchgate.net Future research should prioritize the development of green synthetic routes for 2,4-dichloro-5-nitroquinoline that align with the principles of sustainable chemistry.

Key areas of exploration include:

Alternative Solvents: Investigating the use of greener solvents such as water, ionic liquids, or supercritical fluids to replace volatile and hazardous organic solvents commonly used in quinoline synthesis. chemistryjournals.net The use of water as a solvent, for instance, can enhance reaction rates and selectivity in certain organic syntheses. chemistryjournals.net

Energy-Efficient Methodologies: Exploring energy-efficient techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring one-pot, multi-component reactions where aromatic amines, aldehydes, and other simple precursors are efficiently assembled. rsc.orgrsc.org

Renewable Starting Materials: Investigating the feasibility of synthesizing the quinoline core from renewable biomass-derived feedstocks, moving away from traditional petroleum-based starting materials.

The successful implementation of these green chemistry principles would not only make the production of this compound more sustainable but also more economically viable.

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalysts is crucial for controlling the regioselectivity and efficiency of reactions involving this compound. Future research in this area could focus on several promising classes of catalysts.

Promising Catalyst Classes for Future Research:

| Catalyst Type | Potential Advantages in this compound Synthesis |

| Zeolite-Based Catalysts | Can offer high selectivity due to their well-defined pore structures. The total yield of quinolines has been shown to be positively related to the Lewis acid site content of the catalyst. rsc.orgrsc.org |

| Metal-Free Heterogeneous Catalysts | Offer an environmentally friendly alternative to metal-based catalysts, reducing the risk of metal contamination in the final products. nih.gov |

| Nanocatalysts | High surface-area-to-volume ratio can lead to enhanced catalytic activity and efficiency. |

| Photocatalysts | Light-driven reactions can often be performed under mild conditions, offering a green and energy-efficient synthetic route. |

| Phase-Transfer Catalysts | Can facilitate reactions between reactants in different phases, potentially simplifying reaction setups and improving yields. |

A significant challenge in the functionalization of this compound is the selective substitution of the two chlorine atoms at the C2 and C4 positions. The development of catalysts that can selectively activate one position over the other would be a major breakthrough, enabling the synthesis of a wider range of derivatives. Furthermore, research into recyclable catalysts would enhance the sustainability and cost-effectiveness of synthetic processes. nih.gov

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like this compound. tandfonline.comnih.govrsc.orgrsc.org Future computational studies can provide valuable insights that can guide and accelerate experimental research.

Key areas for computational investigation include:

Reactivity Prediction: DFT calculations can be used to determine the electron distribution within the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. This information is invaluable for planning synthetic strategies and predicting the outcomes of reactions.

Spectroscopic Analysis: Computational methods can predict spectroscopic properties such as NMR and IR spectra, which can aid in the characterization and identification of newly synthesized derivatives. nih.gov

Reaction Mechanism Elucidation: DFT can be employed to model reaction pathways and transition states, providing a detailed understanding of the mechanisms of reactions involving this compound. researchgate.net This knowledge can be used to optimize reaction conditions and improve yields.

Molecular Docking Studies: If this compound is to be used as a scaffold for bioactive molecules, computational docking simulations can predict how its derivatives might bind to biological targets such as enzymes or receptors. This can help in the rational design of new drug candidates.

By providing a theoretical framework for understanding the properties and reactivity of this compound, advanced computational modeling can significantly reduce the amount of trial-and-error in the laboratory, leading to more efficient and targeted research.

Exploration of Emerging Applications as a Chemical Intermediate

The functional groups present in this compound make it a highly versatile chemical intermediate, or building block, for the synthesis of more complex molecules. frontiersin.org Future research should focus on exploring its potential in the creation of novel compounds with valuable properties.

Potential Applications as a Chemical Intermediate:

| Target Compound Class | Potential Applications |

| Bioactive Heterocycles | Synthesis of novel compounds for evaluation as potential pharmaceuticals, such as anticancer, antibacterial, or antiviral agents. nih.govopenmedicinalchemistryjournal.com |

| Agrochemicals | Development of new herbicides, fungicides, or insecticides. Quinoline derivatives are known to be precursors in this field. |

| Functional Materials | Creation of new materials with interesting electronic or optical properties, such as organic light-emitting diodes (OLEDs) or sensors. |

| Novel Ligands | Synthesis of new ligands for use in catalysis or coordination chemistry. |

The two chlorine atoms provide reactive handles for introducing a wide variety of substituents through nucleophilic substitution reactions. The nitro group can also be readily transformed into other functional groups, such as an amino group, further expanding the synthetic possibilities. The exploration of these transformations will likely lead to the discovery of new compounds with diverse and valuable applications.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2,4-Dichloro-5-nitroquinoline, and how do they aid in structural elucidation?

To confirm the structure of this compound, researchers should employ:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro and chloro groups) via characteristic absorption bands.

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Reveals proton environments, such as aromatic protons and substituent effects.

- ¹³C NMR : Maps carbon connectivity, differentiating between quinoline ring carbons and substituents.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, confirming chlorine/nitrogen presence through isotopic signatures .

For validation, cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in nitro group orientation.

Q. What synthetic routes are commonly used to prepare this compound derivatives?

Key methodologies include:

- Halogenation-Nitration Sequential Reactions : Chlorination of quinoline precursors (e.g., using POCl₃) followed by nitration at the 5-position.

- Metal-Catalyzed Cross-Coupling : Introduces substituents post-synthesis, leveraging palladium catalysts for selective functionalization .

- Microwave-Assisted Synthesis : Enhances reaction efficiency for nitro group introduction under controlled conditions.

Q. Example Protocol :

Start with 4-chloroquinoline.

Nitrate using HNO₃/H₂SO₄ at 0–5°C.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers optimize purification strategies for this compound?

- Solvent Selection : Use polar aprotic solvents (e.g., DCM/acetone) to dissolve nitroquinoline derivatives.

- Chromatography : Employ flash chromatography with silica gel (20–40% ethyl acetate in hexane) to separate isomers.

- Recrystallization : Refine purity using ethanol/water mixtures, leveraging temperature-dependent solubility .

Advanced Research Questions

Q. How do substituent modifications at the 2-, 4-, and 5-positions influence biological activity?

Substituent effects are critical for activity optimization:

Methodological Insight : Perform comparative SAR studies using analogs with varied substituents (e.g., 2-methyl, 8-fluoro) to quantify activity shifts .

Q. What mechanistic pathways explain the antimicrobial activity of this compound?

Proposed mechanisms include:

Q. Experimental Validation :

Conduct time-kill assays to correlate nitro group reduction kinetics with bactericidal effects.

Use X-ray crystallography to map interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. How should researchers address contradictions in reported bioactivity data for nitroquinoline derivatives?

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-5 nitro group).

- Molecular Dynamics (MD) : Simulate SNAr (nucleophilic aromatic substitution) reactions to predict regioselectivity .

Case Study : MD simulations reveal that chloro substituents at C-2 and C-4 deactivate the quinoline ring, directing nucleophiles to the C-5 nitro position .

Q. How does the nitro group’s electronic configuration influence redox behavior in biological systems?

The nitro group undergoes reversible reduction to nitroso and hydroxylamine intermediates, which can:

- Generate oxidative stress in pathogens via ROS production.

- Activate prodrugs in hypoxic environments (e.g., tumor tissues).

Methodology : Use cyclic voltammetry to measure reduction potentials and correlate with in vivo efficacy .

Q. What are best practices for validating analytical methods in quantifying this compound in complex matrices?

Q. How can in vitro and in vivo models be harmonized to evaluate the compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.